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Compound of Interest

Compound Name:
3,5-Dimethyl-1H-pyrazolo[3,4-

b]pyridine

CAS No.: 1449008-19-8

Cat. No.: B3240910

Get Quote

The pyrazolopyridine core, a bicyclic heterocycle containing a fused pyrazole and pyridine ring,

stands as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, rich

electronic properties, and versatile substitution points make it an ideal framework for designing

potent and selective modulators of various biological targets.[1][2] Pyrazolopyridine derivatives

have demonstrated a remarkable breadth of therapeutic potential, finding application as kinase

inhibitors in oncology, antiviral agents, and modulators of the central nervous system.[1][3][4][5]

The power of this scaffold lies in its ability to be systematically modified to optimize interactions

with a target protein. The structure-activity relationship (SAR) is the cornerstone of this

optimization process, providing a rational framework for understanding how specific chemical

modifications to a lead compound influence its biological activity. This guide will provide an in-

depth analysis of the SAR of 3,5-disubstituted pyrazolopyridines, focusing on how alterations at

these key positions dictate potency, selectivity, and overall pharmacological profile. We will

explore the causal relationships behind synthetic choices, detail experimental protocols, and

present data-driven insights for researchers in the field.
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The Iterative Logic of SAR-Driven Drug Design
The development of potent pyrazolopyridine-based agents is not a linear process but an

iterative cycle of design, synthesis, and testing. The primary goal is to understand the chemical

space around the core scaffold in relation to the topology of the target's binding site. This

workflow is a self-validating system where each iteration builds upon the last.
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Caption: Iterative workflow for SAR-driven lead optimization.

Core SAR Insights: The Critical Roles of the 3- and
5-Positions
The substituents at the 3- and 5-positions of the pyrazolopyridine ring often project into distinct

regions of a protein's binding pocket, making them primary handles for modulating activity and

selectivity.

The 3-Position: A Vector for Selectivity and Potent
Interactions
Modifications at the C3 position frequently influence interactions within deeper, often

hydrophobic, pockets of the target protein. The choice of substituent here can be pivotal for

achieving selectivity between closely related proteins, such as different kinase isoforms.

For instance, in the development of kinase inhibitors, small, electron-donating groups like a

methoxy group at the C3 position have been shown to enhance cellular activity.[1] This is often
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rationalized by the group's ability to favorably modulate the electronics of the heterocyclic core

or engage in specific hydrogen bonds. In other cases, larger aromatic or heteroaromatic groups

can be introduced to exploit π–π stacking interactions with aromatic residues like

Phenylalanine or Tryptophan in the active site.[3]

The 5-Position: The Gateway to Solvent-Exposed
Regions and H-Bonding
The C5 position often extends towards the solvent-exposed region of an active site, making it

an ideal point for introducing groups that enhance solubility or form critical hydrogen bonds with

the "hinge region" of kinases.

A prominent strategy involves the installation of carboxamide moieties. The SAR of 4-

(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides as potent inhibitors of

phosphodiesterase 4B (PDE4B) provides an excellent case study.[6] Further investigation into

the 5-position revealed that a range of substituted heterocycles could be accommodated,

leading to compounds with sub-nanomolar inhibition of TNF-α production.[6] This demonstrates

that the 5-position is highly tolerant of diverse chemical matter, allowing for fine-tuning of

pharmacokinetic properties without sacrificing potency.

The following table summarizes SAR data for a series of pyrazolopyridine-based c-Met kinase

inhibitors, highlighting the impact of C5 substitutions.[7]

Compound C5-Substituent
Antiproliferative Activity
(IC50, µM) - HepG-2 Cell
Line

5a 4-chlorophenyl 3.42 ± 1.31

5b 4-methoxyphenyl 3.56 ± 1.50

Erlotinib (Reference Drug) 8.19 ± 0.40

Data synthesized from Anwar et al., RSC Adv., 2023.[7] As shown, derivatives with a

thioxopyrazolo[3,4-b]pyridine nucleus and substituted phenyl rings at the 5-position exhibited

potent growth inhibitory activity, surpassing the reference drug erlotinib against the HepG-2

cancer cell line.[7]
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Mechanism of Action: Kinase Inhibition
A primary application of 3,5-disubstituted pyrazolopyridines is in the inhibition of protein

kinases, which are crucial regulators of cell signaling.[5] These inhibitors typically function as

ATP-competitive binders, occupying the adenine-binding pocket and preventing the

phosphorylation of substrate proteins. The pyrazolopyridine core acts as a scaffold, positioning

the 3- and 5-substituents to make key contacts within the active site.

Caption: Binding model of a 3,5-disubstituted pyrazolopyridine kinase inhibitor.

Experimental Protocols
The translation of SAR insights into tangible compounds requires robust and reproducible

synthetic and analytical methods.

Protocol 1: General Synthesis of a Pyrazolo[3,4-
b]pyridine Core
This protocol is a representative method adapted from literature procedures for constructing the

pyrazolopyridine scaffold, which serves as the foundation for subsequent diversification at the

3- and 5-positions.[4]

Objective: To synthesize a versatile pyrazolopyridine acid intermediate.

Materials:

3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Ethyl 2-cyano-3-(thiophen-2-yl)-3-oxopropanoate

Sodium ethoxide (NaOEt)

Ethanol (absolute)

Sodium Hydroxide (NaOH)

Water, Hydrochloric Acid (HCl)
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Standard laboratory glassware and reflux apparatus

Step-by-Step Methodology:

Cyclization Reaction (Formation of the Scaffold):

To a solution of sodium ethoxide (prepared by dissolving 1.2 eq of sodium metal in

absolute ethanol) in a round-bottom flask, add 3-amino-1-isopropyl-1H-pyrazole-4-

carbonitrile (1.0 eq).

Stir the mixture at room temperature for 15 minutes to ensure complete formation of the

pyrazole salt. Causality: The basic conditions deprotonate the amine, activating it for

nucleophilic attack.

Add a solution of ethyl 2-cyano-3-(thiophen-2-yl)-3-oxopropanoate (1.1 eq) in ethanol

dropwise over 30 minutes.

Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by

Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

Once complete, cool the mixture to room temperature and pour it into ice-cold water.

Acidify with 2M HCl to a pH of ~5-6 to precipitate the crude product.

Filter the solid, wash with cold water, and dry under vacuum to yield the ethyl 1-isopropyl-

6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Saponification (Ester to Carboxylic Acid):

Suspend the crude ester from the previous step in a mixture of ethanol and 10% aqueous

NaOH solution.

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption

of the starting material. Causality: The basic hydrolysis cleaves the ethyl ester to form the

corresponding carboxylate salt.

Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify with concentrated HCl to a

pH of ~2-3.

Collect the resulting precipitate by filtration, wash thoroughly with water to remove excess

acid, and dry to afford the 1-isopropyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-

carboxylic acid. This acid is a key intermediate for creating a library of C5-amides.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-
Met)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against a target kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a

substrate by the kinase. The amount of phosphorylated substrate is quantified, often using a

fluorescence- or luminescence-based method.

Materials:

Recombinant human c-Met kinase

ATP and appropriate substrate (e.g., poly(Glu, Tyr) 4:1)

Test compounds dissolved in DMSO

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well microplates

Plate reader capable of luminescence detection

Step-by-Step Methodology:

Compound Preparation:
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Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

Then, create intermediate dilutions in the assay buffer. Trustworthiness: A wide

concentration range is essential to accurately determine the sigmoidal dose-response

curve.

Assay Reaction:

In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for positive and

negative controls).

Add 10 µL of a solution containing the c-Met enzyme and the substrate in assay buffer.

Incubate for 10 minutes at room temperature to allow the compound to bind to the

enzyme.

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its

Km value for the enzyme).

Incubate the plate at 30°C for 1 hour.

Signal Detection:

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-

Glo™ Reagent as per the manufacturer's instructions.

After the prescribed incubation period, add the Kinase Detection Reagent, which converts

ADP to ATP and generates a luminescent signal via a luciferase reaction.

Read the luminescence on a plate reader.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO controls.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Conclusion and Future Directions
The 3,5-disubstituted pyrazolopyridine scaffold is a validated and highly fruitful starting point for

the development of novel therapeutics. A systematic and iterative approach to exploring the

SAR at these positions is critical for success. The insights gained from modifying the C3

position to enhance selectivity and the C5 position to optimize potency and physicochemical

properties have led to the discovery of potent inhibitors against a wide range of biological

targets.[3][6][7] Future work will undoubtedly focus on leveraging advanced computational

modeling to better predict optimal substitutions and exploring novel synthetic methodologies to

access previously unattainable chemical space, further cementing the role of pyrazolopyridines

in the future of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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